N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring, a cyclopropyl group, and an isoxazolo[5,4-b]pyridine moiety, making it a unique and potentially potent molecule for various applications.
Preparation Methods
The synthesis of N4-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions typically include the use of solvents like ethanol and reagents such as sodium bicarbonate and p-methoxybenzaldehyde . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, boronic esters, and other catalytic agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or isoxazole rings, leading to derivatives with different biological activities .
Scientific Research Applications
N~4~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key proteins and signaling pathways in cells .
Comparison with Similar Compounds
Similar compounds to N4-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other heterocyclic compounds with pyrazole and isoxazole rings. These compounds may have similar biological activities but differ in their specific structures and properties. Examples include N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide and other imidazole derivatives .
Properties
Molecular Formula |
C28H25N5O3 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H25N5O3/c1-17-14-24(31-33(17)16-18-6-4-3-5-7-18)30-27(34)22-15-23(19-8-9-19)29-28-25(22)26(32-36-28)20-10-12-21(35-2)13-11-20/h3-7,10-15,19H,8-9,16H2,1-2H3,(H,30,31,34) |
InChI Key |
RGVSJAVULPWJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
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